molecular formula C₃₀H₁₈Br₂N₂O₄ B1155847 AHR 10240 Dimer

AHR 10240 Dimer

Cat. No.: B1155847
M. Wt: 630.28
Attention: For research use only. Not for human or veterinary use.
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Description

AHR 10240 Dimer is a brominated organic compound with the molecular formula C₃₀H₁₈Br₂N₂O₄ and a molecular weight of 634.19 g/mol . It is cataloged under Product Code A00003249 by SRD Pharma, though its CAS number remains unspecified . However, detailed experimental data on its synthesis, stability, or biological activity are absent in the provided evidence, highlighting a gap in published research.

Properties

Molecular Formula

C₃₀H₁₈Br₂N₂O₄

Molecular Weight

630.28

Synonyms

7,7’-Bis(4-bromobenzoyl)-[3,3’-biindoline]-2,2’-dione

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares AHR 10240 Dimer with structurally related compounds identified in the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound C₃₀H₁₈Br₂N₂O₄ 634.19 Bromine, aromatic rings, esters High halogen content; dimeric structure
AHR 11652 C₁₅H₈BrNO₃ 338.14 Bromine, nitro group, ketones Smaller aromatic core; single bromine
AH-6809 C₁₇H₁₄O₅ 298.29 Ester, oxygen-rich No halogens; potential COX inhibition
7-Bromobenzo[b]thiophene-2-carboxylic acid C₉H₅BrO₂S 257.10 Bromine, thiophene, carboxylic acid High polarity (TPSA: 65.54 Ų)
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 Boron, bromine, chlorine Cross-coupling reagent; hybrid halogenation
Key Observations:
  • Halogen Content: this compound contains two bromine atoms, distinguishing it from monohalogenated analogs like AHR 11652 and mixed-halogen compounds like (3-Bromo-5-chlorophenyl)boronic acid .
  • Dimeric Architecture: Unlike monomeric analogs (e.g., AH-6809), AHR 10240’s dimeric structure may enhance stability or enable cooperative binding, though experimental validation is needed.
  • Polarity : Compared to 7-bromobenzo[b]thiophene-2-carboxylic acid (TPSA: 65.54 Ų), AHR 10240’s larger structure likely reduces solubility, aligning with trends in halogenated aromatics .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing AHR 10240 Dimer, and how can researchers validate purity and structural integrity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as dimerization via cross-coupling or condensation. To validate purity, use high-performance liquid chromatography (HPLC) with UV detection and compare retention times against standards. Structural integrity is confirmed through nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C) and mass spectrometry (MS) to verify molecular weight and functional groups. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst) and conducting triplicate trials .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Key techniques include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability.
  • Spectroscopy : Fourier-transform infrared (FTIR) to identify bond vibrations and UV-Vis for electronic transitions.
  • Chromatography : Size-exclusion chromatography (SEC) for molecular weight distribution.
    Cross-validate results using orthogonal methods (e.g., NMR + MS) to minimize instrumental bias .

Q. How should researchers conduct a systematic literature review on this compound’s biological activity?

  • Methodological Answer : Start with databases like PubMed, SciFinder, and Web of Science using keywords such as “this compound,” “Ah receptor dimerization,” and “biological targets.” Filter results by relevance (e.g., in vitro/in vivo studies) and citation impact. Use citation mapping to identify seminal papers and track recent advancements. Critically evaluate methodologies in retrieved studies to assess reproducibility gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or ligand concentrations. Standardize protocols using guidelines like the Biacore assay for surface plasmon resonance (SPR) to measure real-time binding kinetics. Perform statistical meta-analysis of existing data to identify outliers and adjust for variables such as protein purity or cell-line specificity. Replicate conflicting experiments under controlled conditions and publish raw datasets for transparency .

Q. What experimental design strategies optimize this compound’s synthetic yield while minimizing byproducts?

  • Methodological Answer : Employ design of experiments (DoE) to test variables (e.g., catalyst loading, reaction time). Use response surface methodology (RSM) to model interactions between factors. For byproduct suppression, introduce scavengers (e.g., molecular sieves for water-sensitive reactions) or optimize purification via flash chromatography with gradient elution. Monitor reaction progress in situ using techniques like thin-layer chromatography (TLC) .

Q. How can computational modeling be integrated with experimental data to predict this compound’s interaction with AhR isoforms?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to predict binding modes. Validate predictions using mutagenesis studies (e.g., alanine scanning) to identify critical residues. Cross-reference computational results with experimental data (e.g., SPR, isothermal titration calorimetry) to refine force-field parameters and improve model accuracy .

Q. What are the ethical and methodological considerations for designing cross-disciplinary studies on this compound’s role in disease pathways?

  • Methodological Answer : Address ethical concerns by obtaining IRB approval for human tissue use and adhering to ARRIVE guidelines for animal studies. Methodologically, integrate omics data (transcriptomics/proteomics) with phenotypic assays to map mechanistic pathways. Use Bayesian statistics to handle heterogeneous datasets and avoid overinterpretation of correlative findings. Pre-register study protocols to mitigate bias .

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays across laboratories?

  • Methodological Answer : Adopt standardized protocols from organizations like the American Association for Laboratory Accreditation (A2LA) . Share detailed metadata (e.g., cell passage number, serum lot) via repositories like Zenodo. Implement inter-laboratory validation rounds using blinded samples. Use robust positive/negative controls (e.g., known agonists/antagonists) and report results with confidence intervals .

Methodological Frameworks

  • For Data Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • For Experimental Design : Follow the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

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